molecular formula C6H4Br2O3S B1586619 Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate CAS No. 96232-71-2

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Cat. No. B1586619
CAS RN: 96232-71-2
M. Wt: 315.97 g/mol
InChI Key: BRIPHJFDXWRHAV-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a member of the thiophene family and has a molecular formula of C7H4Br2O3SCH3. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. The compound is known to have antibacterial and antifungal properties, making it a potential candidate for use in the pharmaceutical industry.

Scientific Research Applications

“Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4Br2O3S . It appears as pale cream crystals or powder . This compound is used in scientific research, particularly in the field of organic chemistry .

One specific application of this compound is in the synthesis of the thienopyranone scaffold . The process begins with the alkylation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with N-acetylmorpholine . Unfortunately, the detailed experimental procedures and the outcomes of this application are not provided in the available resources.

properties

IUPAC Name

methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIPHJFDXWRHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380590
Record name methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

CAS RN

96232-71-2
Record name 2-Thiophenecarboxylic acid, 4,5-dibromo-3-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96232-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ZK Wan, B Follows, S Kirincich, D Wilson… - Bioorganic & medicinal …, 2007 - Elsevier
The following account describes our systematic effort to replace one of the carboxylate groups of our diacid thiophene PTP1B inhibitors. Active hits were validated using enzymatic …
Number of citations: 54 www.sciencedirect.com
N Hergue, C Mallet, P Frere, M Allain, J Roncali - Macromolecules, 2009 - ACS Publications
Two position isomers precursors involving 3-cyano-4-methoxythiophene and EDOT (2, 3) have been synthesized. UV−vis and electrochemical data show that the relative position of the …
Number of citations: 28 pubs.acs.org

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